molecular formula C19H26N6O2 B5351407 N-(3-ethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(3-ethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5351407
M. Wt: 370.4 g/mol
InChI Key: IXRSUACJOVLVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, commonly known as ETP-46464, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It belongs to the class of tyrosine kinase inhibitors and works by blocking the activity of certain enzymes that are involved in cell signaling pathways.

Mechanism of Action

ETP-46464 works by inhibiting the activity of several tyrosine kinases, including c-Met, Axl, and Mer. These enzymes are involved in cell signaling pathways that regulate cell growth, survival, and migration. By blocking their activity, ETP-46464 prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in cell signaling pathways, including Akt, Erk, and Stat3. It also induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ETP-46464 in lab experiments is its specificity for certain tyrosine kinases, which allows for targeted inhibition of specific cell signaling pathways. However, one limitation is that it may not be effective against all types of cancer, and its efficacy may vary depending on the specific type of cancer being treated.

Future Directions

Future research on ETP-46464 could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. It could also be studied in the context of personalized medicine, where the specific genetic mutations of a patient's cancer could be used to determine the most effective treatment approach. Additionally, further research could investigate the potential use of ETP-46464 in other diseases or conditions beyond cancer.

Synthesis Methods

The synthesis of ETP-46464 involves several steps, starting with the reaction of 4-bromo-2-chloropyrimidine with 4-morpholineethanol to form 4-morpholin-4-yl-2-[(2-hydroxyethyl)amino]pyrimidine. This intermediate is then reacted with N-(3-ethylphenyl)isothiocyanate to form the final product, ETP-46464.

Scientific Research Applications

ETP-46464 has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as lung cancer, breast cancer, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes involved in cell signaling pathways.

properties

IUPAC Name

1-(3-ethylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-2-15-4-3-5-16(12-15)24-19(26)21-7-6-20-17-13-18(23-14-22-17)25-8-10-27-11-9-25/h3-5,12-14H,2,6-11H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRSUACJOVLVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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